

# Bromo-DragonFLY: A Comprehensive Technical Guide for CNS Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bromo-DragonFLY*

Cat. No.: *B1250283*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Bromo-DragonFLY** (1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine) is a potent and long-acting psychedelic substance of the phenethylamine class. First synthesized in 1998 by David E. Nichols's laboratory, it was developed as a research tool to investigate the structure and function of serotonin receptors within the central nervous system (CNS).<sup>[1][2]</sup> Its high affinity and agonist activity at serotonin 5-HT2A receptors make it a valuable, albeit challenging, compound for studying serotonergic signaling pathways implicated in various neurological and psychiatric conditions.<sup>[1]</sup> This technical guide provides an in-depth overview of **Bromo-DragonFLY**, focusing on its chemical properties, synthesis, pharmacodynamics, and key experimental protocols relevant to CNS research.

## Chemical and Physical Properties

**Bromo-DragonFLY** is a chiral molecule, with the (R)-enantiomer exhibiting significantly greater potency than the (S)-enantiomer. It is structurally related to the 2C-B and DOB phenethylamines.<sup>[3]</sup>

| Property          | Value                                               | Reference |
|-------------------|-----------------------------------------------------|-----------|
| IUPAC Name        | 1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine |           |
| Molecular Formula | C13H12BrNO2                                         |           |
| Molar Mass        | 294.148 g/mol                                       |           |
| Appearance        | White or pinkish crystalline powder                 | [2]       |

## Synthesis

The synthesis of **Bromo-DragonFLY** was first reported by David E. Nichols and his team. The process involves the construction of the benzodifuran core followed by the addition of the aminopropane side chain. An enantiospecific synthesis has also been developed to isolate the more active (R)-enantiomer.

## Racemic Synthesis Overview

A summary of the racemic synthesis is as follows:

- **Dialkylation of Hydroquinone:** Hydroquinone is reacted with 1-bromo-2-chloroethane to form a bis(2-chloroethyl) ether.
- **Bromination:** The aromatic ring is brominated.
- **Cyclization:** Treatment with n-butyllithium leads to the formation of the tetrahydrobenzodifuran ring system.
- **Formylation:** A formyl group is introduced onto the ring.
- **Condensation:** The formylated intermediate is condensed with nitroethane to yield a nitropropene derivative.
- **Reduction:** The nitropropene is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.

- Oxidation: The tetrahydrobenzodifuran ring is oxidized to the furan ring system.
- Deprotection: Removal of any protecting groups yields racemic **Bromo-DragonFLY**.

## Enantiospecific Synthesis of (R)-(-)-Bromo-DragonFLY

An enantiospecific synthesis was developed to produce the more potent (R)-enantiomer, utilizing a chiral precursor derived from D-alanine.



[Click to download full resolution via product page](#)

**Figure 1:** Enantiospecific synthesis workflow for (R)-(-)-Bromo-DragonFLY.

## Pharmacodynamics

**Bromo-DragonFLY** is a potent agonist at several serotonin receptors, with particularly high affinity for the 5-HT2A subtype. It is this interaction that is believed to mediate its profound effects on the CNS.[1]

## Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of **Bromo-DragonFLY** for various serotonin receptors.

| Receptor Subtype | Ki (nM) | Reference |
|------------------|---------|-----------|
| 5-HT2A           | 0.04    |           |
| 5-HT2C           | 0.02    |           |
| 5-HT2B           | 0.19    |           |

## Monoamine Oxidase Inhibition

In addition to its receptor agonist activity, **Bromo-DragonFLY** is a potent inhibitor of monoamine oxidase A (MAO-A).<sup>[4]</sup> This action can contribute to its long duration of action and potential for dangerous interactions with other substances.

| Enzyme | K <sub>i</sub> (μM) | Inhibition Type | Reference           |
|--------|---------------------|-----------------|---------------------|
| MAO-A  | 0.352               | Competitive     | <a href="#">[5]</a> |

## Signaling Pathways

As a potent 5-HT2A receptor agonist, **Bromo-DragonFLY** activates the Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).



[Click to download full resolution via product page](#)

**Figure 2:** Simplified 5-HT2A receptor signaling pathway activated by **Bromo-DragonFLY**.

## In Vivo Pharmacology

The in vivo effects of **Bromo-DragonFLY** are consistent with its potent 5-HT2A agonist activity. A key behavioral assay used to assess the hallucinogenic potential of compounds in rodents is the head-twitch response (HTR).

### Head-Twitch Response (HTR) in Mice

The table below shows the median effective dose (ED50) for inducing the head-twitch response in mice.

| Compound                   | ED50 (μmol/kg) | Reference |
|----------------------------|----------------|-----------|
| Bromo-DragonFLY (DOB-DFLY) | 0.20           | [4][6][7] |
| DOB                        | 0.75           | [4][6][7] |
| 2C-B-DFLY                  | 1.07           | [4][6][7] |
| 2C-B                       | 2.43           | [4][6][7] |

## Experimental Protocols

### Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of **Bromo-DragonFLY** for serotonin receptors.

Materials:

- Cell membranes expressing the target serotonin receptor subtype (e.g., from transfected cell lines).
- Radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
- Unlabeled **Bromo-DragonFLY**.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (cold 50 mM Tris-HCl, pH 7.4).

- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- Prepare serial dilutions of unlabeled **Bromo-DragonFLY**.
- In a multi-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its  $K_d$ ), and varying concentrations of **Bromo-DragonFLY**.
- Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
- Incubate the plate to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- Wash the filters with cold wash buffer to remove unbound radioligand.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the  $IC_{50}$  value (concentration of **Bromo-DragonFLY** that inhibits 50% of specific binding) from the competition curve.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation.

## Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the *in vivo* 5-HT2A agonist potency of **Bromo-DragonFLY**.

Materials:

- Male C57BL/6J mice.
- **Bromo-DragonFLY** dissolved in an appropriate vehicle (e.g., saline).
- Observation chambers.

## Procedure:

- Habituate the mice to the observation chambers.
- Administer various doses of **Bromo-DragonFLY** (or vehicle control) via a specified route (e.g., intraperitoneal injection).
- Immediately after administration, place the mice individually into the observation chambers.
- Record the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
- Plot the dose-response curve and calculate the ED50 value.

[Click to download full resolution via product page](#)

**Figure 3:** Experimental workflow for the head-twitch response assay.

## Metabolism and Toxicity

In vitro studies using human liver microsomes have shown that **Bromo-DragonFLY** is resistant to metabolism.<sup>[5]</sup> This resistance to metabolism likely contributes to its long duration of action and potential for toxicity. The primary toxicological concerns are related to its potent vasoconstrictive effects, which can lead to severe tissue ischemia.<sup>[8]</sup>

## Conclusion

**Bromo-DragonFLY** is a powerful research tool for investigating the serotonergic system, particularly the 5-HT2A receptor. Its high potency and unique pharmacological profile provide valuable insights into the molecular mechanisms underlying serotonergic neurotransmission and its role in CNS function and dysfunction. However, its resistance to metabolism and potent vasoconstrictive effects necessitate careful handling and consideration in experimental design. The detailed information and protocols provided in this guide are intended to support researchers in the safe and effective use of **Bromo-DragonFLY** in their scientific inquiries.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. bibliography.maps.org [bibliography.maps.org]
- 4. LJMU Research Online [researchonline.ljmu.ac.uk]
- 5. Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. um.edu.mt [um.edu.mt]
- To cite this document: BenchChem. [Bromo-DragonFLY: A Comprehensive Technical Guide for CNS Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250283#bromo-dragonfly-as-a-research-chemical-for-cns-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)